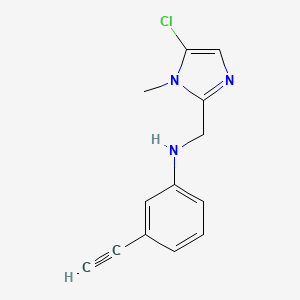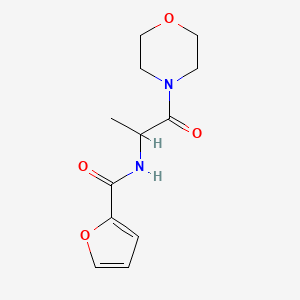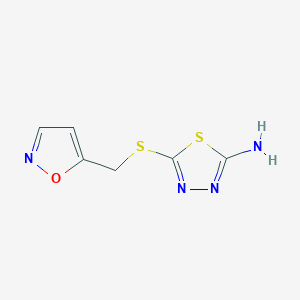![molecular formula C8H8Br2NNaO3S B14912658 Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)
Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include a bicyclic framework with bromine and sulfur atoms, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a precursor compound, followed by cyclization and introduction of the sodium carboxylate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and yield. Additionally, purification processes such as crystallization or chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary but often involve specific solvents and temperature control to optimize the reaction outcomes .
Major Products Formed
科学的研究の応用
Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
作用機序
The mechanism by which Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the bicyclic structure allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, making the compound useful in studying enzyme functions and developing inhibitors .
類似化合物との比較
Similar Compounds
Sulbactam: A similar compound with a bicyclic structure used as a β-lactamase inhibitor in combination with antibiotics.
Clavulanic Acid: Another β-lactamase inhibitor with a similar mechanism of action but different structural features.
Tazobactam: A compound with a similar function but different substituents on the bicyclic framework.
Uniqueness
What sets Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate apart is its unique combination of bromine atoms and the thia-azabicyclo framework. This structure provides distinct reactivity and binding properties, making it a valuable compound for specialized applications in research and industry .
特性
分子式 |
C8H8Br2NNaO3S |
|---|---|
分子量 |
381.02 g/mol |
IUPAC名 |
sodium;6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9Br2NO3S.Na/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7;/h3,6H,1-2H3,(H,12,13);/q;+1/p-1 |
InChIキー |
XWUDUANQIPYTLG-UHFFFAOYSA-M |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


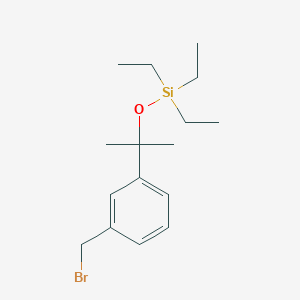
![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
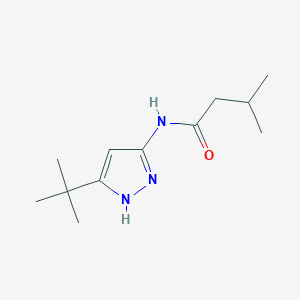





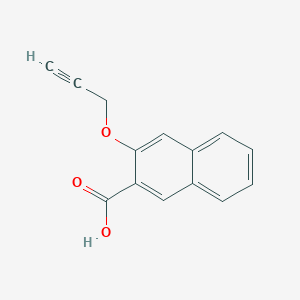

![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
